Thiostrepton

Description

Properties

IUPAC Name |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11E)-37-butan-2-yl-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

|---|---|

InChI |

InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15+ |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |

bioactivity |

Antibacterial |

sequence |

IASASCTTCICTCSCSS |

Origin of Product |

United States |

Foundational & Exploratory

Thiostrepton's Siege on the Bacterial Ribosome: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the multifaceted mechanism by which the thiopeptide antibiotic, thiostrepton, exerts its potent inhibitory effects on the bacterial ribosome. By dissecting its binding interactions, its influence on ribosomal translation factors, and the ultimate consequences for protein synthesis, this document provides a comprehensive resource for researchers in microbiology, structural biology, and antibiotic development.

Executive Summary

This compound, a natural product of Streptomyces azureus, is a powerful inhibitor of bacterial protein synthesis. Its primary target is the 70S ribosome, where it binds to a specific site on the 23S ribosomal RNA (rRNA) of the large 50S subunit. This interaction, stabilized by the ribosomal protein L11, sterically and allosterically hinders the function of key GTPase translation factors, including Elongation Factor G (EF-G), Elongation Factor Tu (EF-Tu), and Initiation Factor 2 (IF2). Consequently, this compound disrupts multiple stages of translation, from initiation to elongation and termination, ultimately leading to the cessation of protein synthesis and bacterial growth. This guide will explore the molecular intricacies of this process, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The this compound Binding Site: A Cleft of Vulnerability

This compound binds to a highly conserved region on the 50S ribosomal subunit known as the GTPase Associated Center (GAC). This binding pocket is a cleft formed by the intersection of domain II of the 23S rRNA and the N-terminal domain of ribosomal protein L11.[1][2] Specifically, helices H43 and H44 of the 23S rRNA are crucial for this interaction.[1][2]

The interaction is not solely with the rRNA; ribosomal protein L11 plays a critical role in stabilizing the binding of this compound.[3] The antibiotic binds cooperatively with L11 to the rRNA, with the C-terminal domain of L11 recognizing the RNA and the N-terminal domain contributing to the cooperative binding of this compound.[3] This intricate molecular embrace is fundamental to the antibiotic's inhibitory action.

Mutational studies have identified key nucleotides within the 23S rRNA that are critical for this compound binding. Notably, adenine 1067 (A1067) and, to a lesser extent, adenine 1095 (A1095) in E. coli 23S rRNA are directly involved in the interaction.[4] Mutations at these positions can confer resistance to this compound by significantly reducing its binding affinity.[4][5]

Quantitative Analysis of this compound-Ribosome Interaction

The affinity of this compound for its ribosomal target has been quantified through various biophysical methods. These data are crucial for understanding the potency of the antibiotic and for the development of novel derivatives.

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (KD) | 2.4 x 10-7 M | E. coli 23S rRNA | [5] |

| Dissociation Constant (KD) | 3.0 x 10-7 M | E. coli 23S rRNA fragment (residues 1052-1112) | [5] |

| IC50 (GTP Hydrolysis Inhibition) | 0.15 µM | E. coli 70S ribosomes (with EF-G) | [6] |

| IC50 (GTP Hydrolysis Inhibition) | 0.15 µM | E. coli 70S ribosomes (with EF-4) | [7] |

Table 1: Quantitative Binding and Inhibition Data for this compound.

Impact on Ribosomal Translation Factors: A Multifaceted Inhibition

This compound's strategic position within the GAC allows it to interfere with the binding and function of several essential GTPase translation factors.

Elongation Factor G (EF-G)

The most extensively studied effect of this compound is its inhibition of EF-G, the factor responsible for catalyzing the translocation of tRNAs and mRNA after peptide bond formation. The binding site of this compound overlaps with the binding site of EF-G on the ribosome.[2] This leads to a steric clash, particularly with domain V of EF-G, which prevents the stable binding of EF-G to the 70S ribosome.[6]

While some studies suggest that this compound completely abrogates the stable binding of EF-G, others propose a more nuanced mechanism where this compound does not prevent the initial binding and a single round of GTP hydrolysis by EF-G.[8][9] However, it strongly inhibits the subsequent steps, including the release of inorganic phosphate (Pi), the translocation of the peptidyl-tRNA, and the dissociation of EF-G from the ribosome.[8][9] This effectively stalls the ribosome in a post-GTP hydrolysis, pre-translocation state, thus inhibiting the turnover of EF-G.[8]

Elongation Factor Tu (EF-Tu)

This compound also impedes the function of EF-Tu, which is responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome. By binding to the GAC, this compound prevents the stable binding of the EF-Tu•GTP•aa-tRNA ternary complex to the ribosome.[10][11] This blockage of aa-tRNA delivery to the A-site is a critical aspect of its protein synthesis inhibition.[2]

Initiation Factor 2 (IF2)

The initiation phase of protein synthesis is also a target of this compound. It inhibits the function of IF2, a GTPase that facilitates the binding of the initiator fMet-tRNA to the 30S ribosomal subunit and the subsequent joining of the 50S subunit to form the 70S initiation complex.[10][12] this compound impairs the coupling of the 50S subunit to the 30S initiation complex, which indirectly inhibits the GTPase activity of IF2.[10] Specifically, it blocks the action of initiation factor 1 (IF1), which is required for the recycling of IF2.[12]

Visualizing the Mechanism of Action and Experimental Workflows

To better understand the complex interactions and processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

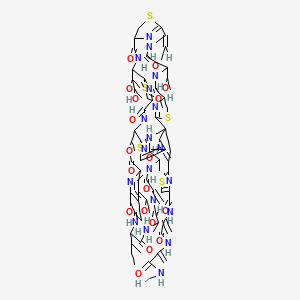

Caption: this compound's mechanism of action on the bacterial ribosome.

References

- 1. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]

- 2. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperative interactions of RNA and this compound antibiotic with two domains of ribosomal protein L11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antibiotics micrococcin and this compound interact directly with 23S rRNA nucleotides 1067A and 1095A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The binding of this compound to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibition of tRNA delivery to the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibition of initiation factor 1 activity in polypeptide chain initiation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiostrepton: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the complex chemical architecture and biosynthetic and synthetic pathways of thiostrepton, a potent thiopeptide antibiotic. The information is intended to serve as a technical resource for professionals engaged in natural product chemistry, antibiotic research, and drug development.

Chemical Structure and Properties of this compound

This compound is a highly modified cyclic oligopeptide antibiotic originally isolated from Streptomyces azureus and Streptomyces laurentii.[1][2] Its intricate molecular structure was elucidated by Dorothy Crowfoot Hodgkin in 1970.[2] The molecule is characterized by a unique assembly of heterocyclic and dehydroamino acid residues, contributing to its potent biological activity.

The core structure of this compound is a macrocyclic peptide that features several key motifs: a central dehydropiperidine core, a 26-membered ring containing a thiazoline moiety, a 27-membered macrocycle incorporating a quinaldic acid residue, and a bis-dehydroalanine tail.[3] This complex architecture includes 10 rings and 17 stereogenic centers, presenting a formidable challenge for chemical synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇₂H₈₅N₁₉O₁₈S₅ | [1] |

| Molar Mass | 1664.89 g/mol | [1][4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 246 to 256 °C | [2] |

| Solubility | Soluble in chloroform, dichloromethane, dioxane, pyridine, glacial acetic acid, DMF. Practically insoluble in lower alcohols, nonpolar organic solvents, and dilute aqueous acids or bases. | [2] |

Synthesis Pathways

The synthesis of this compound can be understood through two distinct routes: its natural biosynthesis in microorganisms and its total synthesis in the laboratory.

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[1][2] Its biosynthesis is orchestrated by a dedicated gene cluster, designated tsr, which contains 21 genes (tsrA through tsrU).[2] The process begins with the ribosomal synthesis of a 58-amino acid precursor peptide, TsrA, which consists of a 41-amino acid leader peptide and a 17-amino acid structural peptide (IASASCTTCICTCSCSS).[2][5]

Following translation, the structural peptide undergoes extensive post-translational modifications, catalyzed by enzymes encoded in the tsr cluster, to yield the mature antibiotic.[5][6]

Key Biosynthetic Steps:

-

Thiazole/Thiazoline Formation: The cysteine residues within the structural peptide are converted into thiazole or thiazoline rings. This transformation is catalyzed by the cyclodehydratase TsrO and the dehydrogenase TsrM.[2]

-

Dehydration: Serine residues are dehydrated to form dehydroalanines by the dehydratases TsrJ, TsrK, and TsrS.[2]

-

Quinaldic Acid Formation: The quinaldic acid moiety is derived from tryptophan through a pathway involving several enzymes encoded in the tsr cluster, including an aminotransferase.[6]

-

Macrocyclization and Tailoring: The modified peptide backbone undergoes cyclization to form the characteristic macrocyclic structures. Further enzymatic tailoring completes the assembly of the final this compound molecule.

The first total synthesis of this compound was a landmark achievement reported by K.C. Nicolaou and colleagues in 2005.[7][8] The synthetic strategy relied on a retrosynthetic analysis that broke down the complex molecule into several key building blocks.[7][9]

Table 2: Key Building Blocks in the Total Synthesis of this compound

| Building Block | Description | Reference |

| Dehydropiperidine Core | The central heterocyclic scaffold of the molecule. | [3][7] |

| Thiazoline-Thiazole Fragment | Forms the 26-membered macrocycle. | [3] |

| Quinaldic Acid Fragment | A key component of the 27-membered macrocycle. | [3] |

| Bis-dehydroalanine Tail | The exocyclic peptide tail. | [8] |

| Alanine Equivalent | Used for specific coupling reactions. | [7] |

The synthesis involved the stereoselective construction of these intermediates, followed by their carefully orchestrated assembly.[9]

Experimental Protocols and Methodologies

The study of this compound's synthesis and structure relies on a range of advanced experimental techniques.

The Nicolaou synthesis employed a variety of sophisticated chemical reactions. While detailed, step-by-step protocols are beyond the scope of this guide, the key methodologies are highlighted below:

-

Aza-Diels-Alder Dimerization: This biosynthetically inspired reaction was crucial for constructing the dehydropiperidine core.[3][7]

-

Asymmetric and Stereoselective Processes: These were used extensively in the synthesis of the quinaldic acid and thiazoline-thiazole fragments to control the numerous stereocenters.[9]

-

Peptide Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) were used for the critical coupling of the large, advanced peptide intermediates.[8]

-

Use of Lawesson's Reagent: This reagent was utilized to convert amide functionalities into thioamides, a key step in the formation of thiazole rings.[3][9]

-

Macrolactamization: The formation of the large macrocyclic rings was achieved through macrolactamization reactions under high-dilution conditions to favor intramolecular cyclization.

Elucidation of the biosynthetic pathway involved a combination of genetic and biochemical approaches:

-

Genome Scanning and Gene Cluster Identification: The tsr gene cluster in S. laurentii was identified through whole-genome scanning.[6]

-

Gene Disruption and Mutagenesis: The function of individual genes within the cluster was confirmed by creating targeted gene knockouts. For example, disrupting the amidotransferase gene, tsrT, resulted in the loss of this compound production, confirming its role in the pathway.[6]

-

Heterologous Expression: Expressing parts of the tsr gene cluster in other host organisms can help to characterize the function of the encoded enzymes.

The definitive structure of this compound and its synthetic intermediates has been confirmed using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR studies, including ¹³C NMR, have been essential for confirming the proposed structures of this compound and its synthetic precursors.[10][11] Solution NMR has also been used to study the conformation of this compound and its interaction with its ribosomal target.[12]

-

X-ray Crystallography: Single-crystal X-ray diffraction provided the initial structural solution and remains the gold standard for determining the three-dimensional arrangement of atoms with high precision.[2][13]

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of this compound and related compounds.

Conclusion

This compound remains a molecule of significant interest due to its complex structure and potent biological activity. The elucidation of its biosynthetic pathway opens avenues for bioengineering and the creation of novel analogues. Concurrently, the successful total synthesis provides a blueprint for the chemical construction of this compound and other thiopeptide antibiotics, enabling detailed structure-activity relationship studies. This guide provides a foundational understanding of the chemical and synthetic principles underlying this remarkable natural product, offering a valuable resource for professionals in the field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound biosynthesis: prototype for a new family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of this compound. Retrosynthetic analysis and construction of key building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C NMR study of this compound and thiopeptin components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Thiostrepton

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Thiostrepton is a natural thiopeptide antibiotic produced by several species of Streptomyces.[1][2] Initially recognized for its potent activity against Gram-positive bacteria, recent research has unveiled a multifaceted biological profile, including efficacy against select Gram-negative pathogens, mycobacteria, and malarial parasites, as well as significant anticancer and anti-inflammatory properties in eukaryotic systems.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanisms of action, biological targets, and antimicrobial spectrum. It details its effects on both prokaryotic and eukaryotic cells, summarizes key quantitative data, and provides established experimental protocols for its study. The information is intended to serve as a comprehensive resource for professionals engaged in antibiotic research and the development of novel therapeutics.

Mechanism of Action in Prokaryotes

This compound primarily executes its antibacterial effect by inhibiting protein synthesis. It binds with high affinity to a conserved region on the large (50S) ribosomal subunit, a cleft formed by the 23S rRNA and ribosomal protein L11 (also known as uL11).[2][6][7] This interaction is the linchpin for its multiple inhibitory effects on the translation process.

Inhibition of Protein Synthesis Elongation

The most well-documented effect of this compound is the disruption of the elongation phase of protein synthesis. It specifically interferes with the function of GTPase elongation factors, primarily Elongation Factor G (EF-G) and Elongation Factor 4 (EF4).[3][8][9]

-

Abrogation of Stable Binding: this compound prevents the stable binding of the EF-G-GTP complex to the 70S ribosome.[8][9][10]

-

Inhibition of GTP Hydrolysis: By blocking stable factor binding, it subsequently inhibits ribosome-dependent GTP hydrolysis by both EF-G and EF4, a critical step for tRNA translocation and ribosome recycling.[6][8][9]

-

Stalling Ribosome Turnover: The antibiotic effectively locks the ribosome in a post-hydrolysis state, inhibiting the release of inorganic phosphate (Pi) and the dissociation of EF-G from the ribosome, thus preventing the next cycle of elongation.[3][11]

Caption: this compound's inhibition of prokaryotic protein synthesis.

Interference with Initiation and Termination

Beyond elongation, this compound also impedes other phases of translation. During initiation, it impairs the proper coupling of the 50S subunit with the 30S initiation complex, which indirectly inhibits reactions dependent on Initiation Factor 2 (IF-2).[10] Specifically, it blocks the action of Initiation Factor 1 (IF-1), which is necessary for the recycling of IF-2.[12] There is also evidence that this compound can inhibit the termination phase of translation.[8]

Inhibition of the Stringent Response

The stringent response is a bacterial stress survival mechanism mediated by the alarmones (p)ppGpp, synthesized by the RelA enzyme. RelA is activated on the ribosome upon binding of an uncharged tRNA. This compound, by binding to the L11 protein, prevents the binding of RelA to the ribosome.[2][7][13] This inhibits (p)ppGpp synthesis and suppresses the stringent response, a mechanism that can counteract antibiotic tolerance and virulence.[2][7][13] This activity is particularly relevant in pathogens like Neisseria gonorrhoeae.[13]

Antimicrobial Spectrum

This compound has a broad spectrum of activity, primarily against Gram-positive bacteria.[3] However, its effectiveness extends to other significant pathogens.

-

Gram-Positive Bacteria: Highly active against a wide range of Gram-positive organisms.

-

Gram-Negative Bacteria: While generally considered inactive against most Gram-negatives due to permeability issues, it shows notable potency against Neisseria gonorrhoeae.[13] Under iron-limited conditions, similar to those at infection sites, it is also active against multidrug-resistant (MDR) Pseudomonas aeruginosa and Acinetobacter baumannii by hijacking pyoverdine receptors for entry.[14]

-

Mycobacteria: Demonstrates significant inhibitory activity against Mycobacterium abscessus, including clinical isolates and drug-resistant strains.[4][15]

-

Antiparasitic Activity: It has known anti-plasmodial effects, targeting the malarial parasite Plasmodium falciparum.[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | Strain/Condition | MIC Value | Reference |

| Neisseria gonorrhoeae | Strain T9 | < 1 µg/mL (0.54 µM) | [13] |

| Mycobacterium abscessus | Clinical Isolates | 0.7 - 2.7 µM (MIC₉₀) | [15] |

| Mycobacterium abscessus | AMK-R, CFX-R, CLA-R | Equivalent to wild-type | [15] |

| Pseudomonas aeruginosa | 96 MDR Clinical Isolates | ≥5 µM for ~10% of isolates | [16] |

Mechanisms of Resistance

Bacterial resistance to this compound is primarily achieved through modification of its ribosomal target.

-

rRNA Methylation: The producing organism, Streptomyces azureus, protects itself by expressing a methyltransferase that methylates the 23S rRNA at the antibiotic's binding site.[17][18] This modification prevents this compound from binding to the ribosome.

-

Ribosomal Protein Mutation: Mutations in the gene encoding the L11 ribosomal protein can also confer resistance by altering the binding site.[2]

Biological Activity in Eukaryotic Cells

This compound's activity is not limited to prokaryotes; it exhibits potent and complex effects on eukaryotic cells, making it a molecule of interest in cancer and immunology research. Its action in eukaryotes may involve multiple modes of action.[19]

Anticancer Activity

This compound induces cell cycle arrest and apoptosis in various cancer cells, notably in breast cancer, Ewing's sarcoma, and medulloblastoma.[2][6][20] This activity is linked to at least two primary mechanisms:

-

FOXM1 Inhibition: this compound is a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[2][3][6] FOXM1 is an oncoprotein often overexpressed in cancer that regulates the expression of genes involved in cell cycle progression and proliferation. This compound downregulates FOXM1 expression, leading to G1 and S phase arrest and cell death.[6]

-

Proteasome Inhibition and Proteotoxic Stress: The antibiotic has been shown to inhibit the 20S proteasome, which is also a target in its antimalarial activity.[19] This inhibition can lead to the accumulation of misfolded proteins, triggering proteotoxic stress, a heat shock response, and ultimately apoptosis in cancer cells.[21]

Caption: this compound's anticancer mechanisms in eukaryotic cells.

Table 2: Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Incubation Time | Reference |

| A2780 | Ovarian Cancer | 1.10 µM | 48 hours | [22] |

| HEC-1A | Endometrial Cancer | 2.22 µM | 48 hours | [22] |

| EWS Cells | Ewing's Sarcoma | ~1 µM | 48 hours | [23] |

| Breast Cancer Cells | Breast Cancer | 10 µM (induces arrest) | Not specified | [6] |

Anti-inflammatory Activity

Recent studies have highlighted this compound's anti-inflammatory potential. It has shown therapeutic efficacy in models of psoriasis, inflammatory bowel disease, and sepsis.[5] A key mechanism is the inhibition of Toll-like receptors (TLRs) 7, 8, and 9.[24] Unlike broad-spectrum proteasome inhibitors, this compound's effect is more specific to these endosomal TLRs, which are implicated in autoimmune diseases. It appears to act by inhibiting both proteasome function and endosomal acidification, thereby preventing TLR9 localization and activation.[24]

Key Experimental Protocols

This section provides methodologies for key assays used to characterize the biological activity of this compound.

Ribosome Binding Assay (Size Exclusion/Centrifugation Method)

This assay assesses the ability of this compound to abrogate the stable binding of GTPases (like EF-G) to the 70S ribosome.[8][25]

Principle: Ribosomal complexes are large enough to be excluded from a gel filtration resin and elute upon centrifugation. Unbound, smaller proteins like EF-G are retained within the resin. The presence of EF-G in the eluate indicates stable binding to the ribosome.

Methodology:

-

Complex Assembly: Assemble reaction mixtures (e.g., 60 µL) in a suitable buffer (e.g., 90 mM K-HEPES pH 7.5, 100 mM NH₄Cl, 20 mM Mg(OAc)₂).

-

Test Reaction: 1.0 µM 70S ribosomes, 4.0 µM EF-G, 1 mM GDPNP (a non-hydrolyzable GTP analog), and 10 µM this compound.

-

Positive Control: Same as test, but without this compound.

-

Negative Controls: Ribosomes only; EF-G only.

-

-

Incubation: Incubate all reactions at 37°C for 20 minutes to allow complex formation.

-

Separation:

-

Analysis:

-

Collect the flow-through, which contains the 70S ribosomes and any stably bound proteins.

-

Precipitate the proteins in the flow-through (e.g., with cold acetone).

-

Analyze the precipitated proteins by SDS-PAGE to visualize the presence or absence of the EF-G band in the ribosome-containing eluate.[8]

-

Caption: Workflow for a ribosome binding assay.

GTP Hydrolysis Assay

This assay quantifies the rate of GTP hydrolysis by elongation factors in the presence of ribosomes and this compound.[8][25]

Principle: The assay uses radioactively labeled [γ-³²P]GTP. GTPase activity is measured by quantifying the amount of hydrolyzed ³²P-inorganic phosphate (³²Pi) that is released.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer as in 5.1. The GTP source is [γ-³²P]GTP.

-

Pre-incubation: Pre-incubate 70S ribosomes (0.2 µM) with or without this compound (10 µM) at 37°C for 10 minutes.

-

Reaction Initiation: Start the reaction by adding the GTPase (e.g., EF-G at 0.5 µM) and [γ-³²P]GTP (10 µM).

-

Time Course: At various time points, take aliquots (e.g., 20 µL) of the reaction mixture.

-

Quenching and Separation:

-

Quench the reaction by adding the aliquot to a solution of 5% activated charcoal, which binds unhydrolyzed GTP.

-

Centrifuge the charcoal suspension (e.g., 7000 x g for 10 min) to pellet the charcoal.[25]

-

-

Quantification:

-

Take a sample of the supernatant, which contains the free ³²Pi.

-

Quantify the radioactivity using a scintillation counter.

-

-

IC₅₀ Determination: To determine the IC₅₀ value, perform the assay at a single time point (e.g., 10 minutes) with a range of this compound concentrations. Plot the percent inhibition against the log of this compound concentration.[8]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[26]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antibiotic in a liquid growth medium. Growth is assessed after a defined incubation period.

Methodology:

-

Preparation: In a 96-well microplate, prepare two-fold serial dilutions of this compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth or GC broth for N. gonorrhoeae[13]). Leave wells for positive (no drug) and negative (no bacteria) controls.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells). Add the inoculum to all wells except the negative control.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) and atmospheric conditions for 18-24 hours.

-

Reading: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[26]

Cell Viability (MTT) Assay

This colorimetric assay is used to measure the cytotoxic effect of a compound on eukaryotic cells by assessing metabolic activity.[27][28]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.[27]

-

Compound Treatment: Remove the old media and add fresh media containing various concentrations of this compound (e.g., 0.01 µM to 20 µM).[27] Include untreated and vehicle (e.g., DMSO) controls.

-

Incubation: Incubate the cells with the compound for a desired period (e.g., 24 or 48 hours).[22][27]

-

MTT Addition:

-

Solubilization: Carefully aspirate the media and add a solubilizing agent (e.g., 100-150 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[27][28] Mix gently.

-

Measurement: Read the absorbance of the plate on a microplate spectrophotometer at a wavelength of ~570 nm.[27] The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a biologically versatile thiopeptide with a well-defined mechanism of action against bacterial protein synthesis. Its ability to inhibit multiple steps in translation and suppress the stringent response makes it a powerful antimicrobial agent. Furthermore, its distinct activities in eukaryotic systems, including the targeted inhibition of the FOXM1 oncoprotein and specific TLRs, have opened new avenues for its development as a potential therapeutic for cancer and inflammatory diseases. The low aqueous solubility that has historically limited its clinical use may be overcome with modern drug delivery technologies, suggesting that this classic antibiotic may yet re-emerge as a lead compound for treating a range of human diseases.[5][7][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. toku-e.com [toku-e.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound: multifaceted biological activities and its applications in treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]

- 8. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Inhibition of Initiation Factor 1 Activity in Polypeptide Chain Initiation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound: A Novel Therapeutic Drug Candidate for Mycobacterium abscessus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of resistance to this compound in the producing-organism Streptomyces azureus. (1978) | Eric Cundliffe | 87 Citations [scispace.com]

- 18. Mechanism of resistance to this compound in the producing-organism Streptomyces azureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Variants Containing a Contracted Quinaldic Acid Macrocycle Result from Mutagenesis of the Second Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound (CAS 1393-48-2): R&D Systems [rndsystems.com]

- 21. This compound, a natural compound that triggers heat shock response and apoptosis in human cancer cells: a proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. researchgate.net [researchgate.net]

- 24. Identification of this compound as a Novel Inhibitor for Psoriasis-like Inflammation Induced by TLR7-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. bmglabtech.com [bmglabtech.com]

- 27. agilent.com [agilent.com]

- 28. broadpharm.com [broadpharm.com]

Thiostrepton: A Potent Inhibitor of the FOXM1 Transcription Factor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Forkhead Box M1 (FOXM1) transcription factor is a well-established oncogene, frequently overexpressed in a wide array of human cancers and correlated with poor prognosis and therapeutic resistance. Its central role in regulating the expression of genes essential for cell cycle progression, proliferation, DNA damage repair, and metastasis has positioned it as a prime target for anticancer drug development. Thiostrepton, a natural thiazole antibiotic, has emerged as a potent inhibitor of FOXM1, demonstrating significant preclinical activity against various cancer types. This technical guide provides a comprehensive overview of this compound as a FOXM1 inhibitor, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its characterization, and visualizing the associated signaling pathways.

Introduction

FOXM1 is a master regulator of the cell cycle, particularly the G2/M transition, and is indispensable for cellular proliferation. Its aberrant overexpression in cancer cells contributes to uncontrolled growth, genomic instability, and resistance to conventional therapies. Consequently, the discovery and development of small molecule inhibitors targeting FOXM1 have been a major focus of cancer research. This compound has been identified as a promising lead compound that effectively downregulates FOXM1 expression and activity, leading to cell cycle arrest, apoptosis, and reduced tumorigenicity in preclinical models. This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a FOXM1-targeting agent.

Mechanism of Action

The precise mechanism by which this compound inhibits FOXM1 is a subject of ongoing investigation, with evidence supporting both direct and indirect modes of action.

-

Direct Inhibition: Several studies suggest that this compound can directly interact with the FOXM1 protein. Molecular dynamics simulations have indicated that this compound can form a stable complex with the DNA-binding domain (DBD) of FOXM1, thereby preventing its binding to the promoter regions of its target genes.[1][2] This direct interaction is proposed to be a key mechanism for its inhibitory effect.

-

Indirect Inhibition: An alternative hypothesis proposes that this compound acts indirectly by inhibiting the 20S proteasome.[1][3] This inhibition leads to the stabilization of a putative negative regulator of FOXM1 (NRFM), which in turn suppresses FOXM1's transcriptional activity and promotes its degradation.[3] This model is supported by the observation that other known proteasome inhibitors also downregulate FOXM1.

Regardless of the exact mechanism, the consensus is that this compound treatment leads to a significant reduction in both FOXM1 mRNA and protein levels. This downregulation of FOXM1 disrupts its autoregulatory loop, where FOXM1 normally promotes its own transcription, further amplifying the inhibitory effect.[3][4]

Quantitative Data

The efficacy of this compound as a FOXM1 inhibitor has been quantified across various cancer cell lines. The following tables summarize key data points from the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MG-63 | Osteosarcoma | ~4 | MTT Assay | [5] |

| HOS-MNNG | Osteosarcoma | ~4 | MTT Assay | [5] |

| Rhabdomyosarcoma (various) | Rhabdomyosarcoma | 4.986 - 9.764 | Proliferation Assay | [1] |

| A2780 | Ovarian Cancer | 1.10 | Viability Assay | [6] |

| HEC-1A | Endometrial Cancer | 2.22 | Viability Assay | [6] |

| CAOV3 | Ovarian Cancer | 0.62 | CyQuant Assay | [7] |

| OVCAR4 | Ovarian Cancer | 0.98 | CyQuant Assay | [7] |

Table 2: Effects of this compound on FOXM1 and Target Gene Expression

| Cell Line | This compound Concentration (µM) | Effect on FOXM1 Expression | Effect on Target Gene Expression | Reference |

| MCF-7 | 3.75 | Downregulation of mRNA | - | [4] |

| MCF-7 | 15 | - | Downregulation of CCNB1 mRNA | [4] |

| MDA-MB-231 | 4 and 10 | Downregulation of mRNA | Downregulation of CCNA2, PLK1, CCNB2, CEP55, CHEK1 | [8] |

| Hep-2 | 2, 4, 6 | Dose-dependent decrease in mRNA and protein | - | [9] |

| SUDHL4, OCI-LY19 | 5 and 10 | Downregulation of protein | Downregulation of MMP-2, MMP-9 | [10] |

Signaling Pathways

This compound's inhibition of FOXM1 triggers a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways involved.

Caption: Proposed mechanisms of FOXM1 inhibition by this compound.

Caption: Cellular consequences of FOXM1 inhibition by this compound.

Experimental Protocols

This section provides generalized protocols for key experiments used to characterize the effects of this compound on FOXM1 and cancer cells. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as FOXM1 and its downstream targets.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FOXM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Lyse the cells in RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of FOXM1 and its target genes.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for FOXM1, target genes, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Treat cells with this compound as described for Western blotting.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the qPCR master mix, cDNA, and gene-specific primers.

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.[9]

Conclusion

This compound has demonstrated significant potential as a FOXM1-targeting agent for cancer therapy. Its ability to inhibit FOXM1, a critical driver of tumorigenesis, leads to potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. While the precise molecular mechanism of action continues to be refined, the robust preclinical data underscore the therapeutic promise of this compound and FOXM1 inhibition. Further investigation, including in vivo efficacy and safety studies, is warranted to translate these promising findings into clinical applications for the treatment of cancer. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the role of this compound in targeting the FOXM1 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, proteasome inhibitors and FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NB compounds are potent and efficacious FOXM1 inhibitors in high-grade serous ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Targeting FoxM1 by this compound inhibits growth and induces apoptosis of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Thiostrepton: A Technical Guide to its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiostrepton is a macrocyclic thiopeptide antibiotic produced by several species of Streptomyces. It is a potent inhibitor of bacterial protein synthesis, primarily targeting the large ribosomal subunit. This document provides a detailed technical overview of the molecular mechanisms by which this compound exerts its inhibitory effects. It consolidates current understanding of its binding site, its complex interaction with translational GTPases, and the experimental methodologies used to elucidate these processes. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this classic antibiotic's mode of action.

Molecular Mechanism of Action

This compound's primary mechanism is the disruption of protein synthesis by interfering with the function of translational GTPases on the 70S ribosome.[1] It achieves this by binding to a highly conserved region on the 50S ribosomal subunit, which is critical for the binding and function of these factors.

The this compound Binding Site

This compound binds with high affinity to a cleft within the GTPase Associated Center (GAC) on the 50S ribosomal subunit. This binding site is a composite of ribosomal RNA and protein, specifically formed by helices 43 and 44 (H43/H44) of the 23S rRNA and the N-terminal domain of ribosomal protein L11.[2][3][4] The binding of this compound to this site induces or stabilizes a specific conformation of the L11-rRNA complex that is incompatible with the function of translation factors.[5][6]

Inhibition of Translational GTPases

The location of the this compound binding site sterically and allosterically hinders the function of several crucial GTPases involved in different phases of protein synthesis.

-

Initiation Factor 2 (IF2): this compound inhibits the formation of the 70S initiation complex, a process dependent on IF2.[4][7][8] It can distort the ribosomal binding site for IF2, leading to a non-productive interaction and preventing proper initiation.[9]

-

Elongation Factor Tu (EF-Tu): The antibiotic blocks the EF-Tu-dependent delivery of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[4][7]

-

Elongation Factor G (EF-G): The most studied effect of this compound is its potent inhibition of EF-G, the factor responsible for catalyzing the translocation of the mRNA-tRNA complex after peptide bond formation.[2][10]

The mechanism of EF-G inhibition has been a subject of debate, with two prominent models emerging from experimental data.

Model 1 (The Classical Model): this compound abrogates the stable binding of EF-G to the ribosome. This prevention of stable association directly inhibits the ribosome-dependent GTP hydrolysis by EF-G, halting the translocation step before it begins.[2][11]

Model 2 (The Factor-Trapping Model): This model, supported by rapid kinetic studies, suggests that this compound does not prevent the initial binding of EF-G or the first round of GTP hydrolysis. Instead, it traps the EF-G•GDP complex on the ribosome after hydrolysis.[12] This prevents the subsequent steps of inorganic phosphate (Pi) release, conformational changes required for translocation, and the eventual dissociation of EF-G, thereby inhibiting factor turnover and stalling the ribosome.[12][13]

Quantitative Data on Inhibition

The inhibitory potency of this compound has been quantified in various biochemical assays. The IC50 value, representing the concentration required to inhibit 50% of a biological process, is a key metric.

| Target Factor | Assay Type | Organism | IC50 Value | Reference |

| EF-G | Ribosome-dependent GTP Hydrolysis | E. coli | ~0.15 µM | [2][10] |

| EF-4 | Ribosome-dependent GTP Hydrolysis | E. coli | ~0.15 µM | [2][10] |

Note: The reported IC50 values were shown to be equivalent to the concentration of 70S ribosomes used in the assay (0.15 µM), indicating stoichiometric inhibition under those experimental conditions.[2]

Key Experimental Protocols

The mechanism of this compound has been elucidated through several key biochemical and structural biology techniques.

Ribosome-Dependent GTP Hydrolysis Assay

This assay measures the ability of a translational GTPase (e.g., EF-G) to hydrolyze GTP, a function that is dependent on its interaction with the ribosome. Inhibition of this process by a compound like this compound can be quantified.

Methodology:

-

Complex Assembly: Purified 70S ribosomes are pre-incubated with varying concentrations of this compound (typically dissolved in DMSO) in a reaction buffer (e.g., HEPES-based buffer with NH4Cl and Mg(OAc)2).[2]

-

Reaction Initiation: The GTPase of interest (e.g., EF-G) and radiolabeled [γ-³²P]GTP are added to the ribosome mixture to start the reaction.[2]

-

Time Course & Quenching: Aliquots are taken at various time points, and the reaction is stopped, often by adding a solution that includes activated charcoal.

-

Separation: The activated charcoal binds to the unhydrolyzed [γ-³²P]GTP, while the released inorganic phosphate (³²Pi) remains in the supernatant. The mixture is centrifuged to pellet the charcoal.[2]

-

Quantification: The amount of radioactivity in the supernatant is measured using liquid scintillation counting. This value is directly proportional to the amount of GTP hydrolyzed.

-

Data Analysis: The rate of GTP hydrolysis is calculated and plotted against the this compound concentration to determine the IC50.

Chemical Footprinting

This technique is used to map the precise binding site of a ligand (like this compound or a translation factor) on rRNA and to detect conformational changes.

Methodology:

-

Complex Formation: Ribosomal complexes are formed in the presence or absence of the binding partners (e.g., this compound, EF-G, and a non-hydrolyzable GTP analog like GDPNP).[2]

-

Chemical Modification: A chemical probe, such as dimethyl sulfate (DMS), is added. DMS methylates adenine and cytosine bases in rRNA that are not protected by protein binding or involved in secondary/tertiary structures.

-

RNA Purification: The modified rRNA is extracted and purified.[2]

-

Primer Extension: A radiolabeled DNA primer complementary to a region downstream of the area of interest is annealed to the purified rRNA. Reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand.

-

Analysis: The reverse transcriptase will stop or pause at a modified base. The resulting cDNA fragments are separated by gel electrophoresis. The positions of the stops, compared between the treated and untreated samples, reveal the specific rRNA nucleotides that were protected by the bound ligand.[2]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has become a powerful tool for visualizing large macromolecular assemblies like the ribosome in near-native states.[14][15] It has been used to generate structural models of the ribosome in complex with translation factors and antibiotics, providing direct visual evidence for how these molecules interact and how they alter the ribosome's conformation.[2]

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that functions by binding to a critical site on the 50S ribosomal subunit, composed of 23S rRNA and protein L11. This binding event allosterically and sterically inhibits the function of essential translational GTPases, including IF2, EF-Tu, and most notably, EF-G. While the precise mechanism of EF-G inhibition remains debated—whether it prevents initial binding or traps the factor on the ribosome after GTP hydrolysis—the outcome is a definitive halt in the elongation cycle. The detailed understanding of its mechanism, derived from decades of biochemical and structural studies, continues to make this compound a valuable tool for research and a scaffold for the development of novel antibacterial agents. Its more recently discovered activities against cancer cells and malarial parasites have renewed interest in its therapeutic potential.[1][16][17]

References

- 1. The bacterial thiopeptide this compound. An update of its mode of action, pharmacological properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 6. selleckchem.com [selleckchem.com]

- 7. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of thiopeptide and orthosomycin antibiotics on translational GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "this compound Inhibits Stable 70S Ribosome Binding and Ribosome-Depende" by P. Clint Spiegel, Justin D. Walter et al. [cedar.wwu.edu]

- 12. pnas.org [pnas.org]

- 13. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. This compound (CAS 1393-48-2): R&D Systems [rndsystems.com]

Thiostrepton's Impact on Prokaryotic Translation Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which the thiopeptide antibiotic, thiostrepton, inhibits prokaryotic translation, with a specific focus on its effects on elongation factors. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Executive Summary

This compound is a potent inhibitor of prokaryotic protein synthesis that acts by binding to the 50S ribosomal subunit. Its primary mechanism of action involves the disruption of the function of key GTPase elongation factors, namely Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), as well as the less-characterized Elongation Factor 4 (EF4). By interfering with the stable association of these factors with the ribosome, this compound effectively stalls the elongation cycle of translation. This guide will detail the binding site of this compound, its quantifiable effects on elongation factor activity, the experimental protocols used to elucidate these mechanisms, and visual representations of the involved molecular pathways.

This compound's Binding Site and Mechanism of Action

This compound binds to a functionally critical region on the 50S ribosomal subunit known as the GTPase Associated Center (GAC). This binding site is located in a cleft formed by the ribosomal protein L11 and specific helices (H43 and H44) of the 23S rRNA.[1][2][3] This strategic positioning allows this compound to sterically hinder the binding of translation factors that are essential for the elongation phase of protein synthesis, including EF-G, EF-Tu, and EF4.[1][2][4]

The scientific community has debated the precise inhibitory mechanism of this compound. One prevalent model, supported by numerous studies, posits that this compound abrogates the stable binding of elongation factors to the 70S ribosome, which in turn prevents their ribosome-dependent GTPase activation.[5][6][7][8] An alternative model, emerging from rapid kinetic analyses, suggests that this compound permits an initial, single round of GTP hydrolysis by EF-G but subsequently inhibits crucial downstream steps such as the release of inorganic phosphate (Pi), translocation of the mRNA-tRNA complex, and the dissociation of the elongation factor from the ribosome, thereby preventing factor turnover.[9][10]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on the ribosome-dependent GTPase activity of elongation factors has been quantified in several studies. The following table summarizes key quantitative data.

| Elongation Factor | Parameter | Value | Experimental Conditions | Reference |

| EF-G | IC50 | ~0.15 µM | In vitro GTP hydrolysis assay with 0.2 µM 70S ribosomes | [5][6][7] |

| EF4 | IC50 | ~0.15 µM | In vitro GTP hydrolysis assay with 0.2 µM 70S ribosomes | [5][6][7] |

Note: The IC50 values are notably close to the concentration of the 70S ribosomes used in the assays, suggesting a stoichiometric inhibition where one molecule of this compound per ribosome is sufficient for potent inhibition.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound's effects on prokaryotic translation.

70S Ribosome Binding Assay

This assay is designed to determine the effect of this compound on the stable binding of elongation factors to the 70S ribosome.

Materials:

-

Purified 70S ribosomes

-

Purified elongation factors (e.g., EF-G, EF4)

-

Non-hydrolyzable GTP analog (e.g., GDPNP or GMPPNP)

-

Radioactively labeled elongation factors (e.g., with ³H or ³⁵S) or a method for their detection (e.g., Western blotting)

-

This compound

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

-

Nitrocellulose membranes

-

Scintillation fluid and counter (for radiolabeling) or appropriate antibodies and detection reagents (for Western blotting)

Procedure:

-

Prepare reaction mixtures containing 70S ribosomes, the non-hydrolyzable GTP analog, and either this compound (dissolved in a suitable solvent like DMSO) or the solvent control.

-

Pre-incubate the mixtures to allow for this compound binding to the ribosomes.

-

Add the radioactively labeled or tagged elongation factor to initiate the binding reaction.

-

Incubate the reaction mixtures under appropriate conditions (e.g., 37°C for a specified time) to allow for the formation of the ribosome-elongation factor complex.

-

Filter the reaction mixtures through nitrocellulose membranes. The ribosomes and any bound factors will be retained on the membrane, while unbound factors will pass through.

-

Wash the membranes with binding buffer to remove any non-specifically bound components.

-

Quantify the amount of elongation factor bound to the ribosomes. For radioactively labeled factors, this is done by measuring the radioactivity of the membranes using a scintillation counter. For tagged factors, this can be achieved by performing a Western blot on the material retained by the membrane.

-

Compare the amount of bound elongation factor in the presence and absence of this compound to determine the inhibitory effect.

GTP Hydrolysis Assay

This assay measures the rate of GTP hydrolysis by elongation factors in the presence and absence of this compound to assess the antibiotic's impact on their enzymatic activity.

Materials:

-

Purified 70S ribosomes

-

Purified elongation factors (e.g., EF-G, EF4)

-

[γ-³²P]GTP

-

This compound

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

-

Activated charcoal

-

Phosphoric acid

-

Centrifuge

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing 70S ribosomes and either this compound or a solvent control.

-

Pre-incubate the mixtures to allow for this compound binding.

-

Initiate the reaction by adding the elongation factor and [γ-³²P]GTP.

-

Incubate the reactions at a constant temperature (e.g., 37°C).

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding a solution of activated charcoal in phosphoric acid. The charcoal will bind the unhydrolyzed [γ-³²P]GTP.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the amount of released ³²Pi in the supernatant using a scintillation counter. The amount of radioactivity in the supernatant is directly proportional to the amount of GTP hydrolyzed.

-

Plot the amount of hydrolyzed GTP over time to determine the reaction rates. Compare the rates in the presence and absence of this compound to calculate the extent of inhibition.[11]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key molecular events and logical relationships in this compound's mechanism of action.

Caption: this compound's inhibitory mechanism on prokaryotic translation elongation.

References

- 1. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]

- 2. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "this compound Inhibits Stable 70S Ribosome Binding and Ribosome-Depende" by P. Clint Spiegel, Justin D. Walter et al. [cedar.wwu.edu]

- 9. pnas.org [pnas.org]

- 10. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Anticancer Potential of Thiostrepton in Breast Cancer: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the anticancer properties of Thiostrepton, a thiazole antibiotic, with a specific focus on its effects on breast cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Executive Summary

This compound, a natural product derived from Streptomyces azureus, has emerged as a potent anticancer agent, demonstrating significant efficacy against breast cancer cells. Its primary mechanism of action involves the direct inhibition of the oncogenic transcription factor Forkhead Box M1 (FOXM1), a key driver of breast cancer progression and therapeutic resistance.[1][2] By downregulating FOXM1 and its downstream targets, this compound induces cell cycle arrest, triggers apoptosis, and curtails the metastatic potential of breast cancer cells.[2][3] Furthermore, recent evidence suggests that this compound may also exert its anticancer effects through the modulation of other signaling pathways, including the c-FLIP/SMAD2/3 axis, highlighting its multi-faceted therapeutic potential.[1][4][5] This guide summarizes the current understanding of this compound's anticancer activities, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.

Mechanism of Action

Inhibition of the FOXM1 Signaling Pathway

The principal anticancer mechanism of this compound in breast cancer is its ability to directly bind to and inhibit the FOXM1 transcription factor.[6][7] FOXM1 is a critical regulator of cell cycle progression, and its overexpression is a common feature in many human cancers, including breast cancer, where it is associated with poor prognosis.[2][3] this compound's inhibition of FOXM1 leads to the downregulation of a multitude of downstream target genes essential for tumor growth and survival.

Key downstream targets of FOXM1 affected by this compound include:

-

Cell Cycle Regulators: Cyclin B1 (CCNB1), which is crucial for G2/M transition.[6][7]

-

Metastasis and Angiogenesis Factors: Matrix metalloproteinase-2 (MMP-2), MMP-9, and vascular endothelial growth factor (VEGF).[2]

By suppressing the expression of these genes, this compound effectively halts the cell cycle and inhibits the invasive and angiogenic capabilities of breast cancer cells.[2]

Modulation of the c-FLIP/SMAD2/3 Signaling Pathway

In addition to its well-established role as a FOXM1 inhibitor, recent studies have unveiled a novel mechanism of action for this compound in triple-negative breast cancer (TNBC). It has been shown to downregulate the expression of cellular FLICE-like inhibitory protein (c-FLIP) and the phosphorylation of SMAD2/3.[1][4][5] The c-FLIP/SMAD2/3 signaling pathway is implicated in cancer cell survival and chemoresistance.[4][5] By inhibiting this pathway, this compound enhances the sensitivity of breast cancer cells to apoptosis.[1][4]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on various breast cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Breast Cancer Subtype | IC50 Value (µM) | Incubation Time (h) | Assay Method |

| MDA-MB-231 | Triple-Negative | 3-10 | 48 | MTT |

| MCF-7 | ER-positive | 0.47 - 10 | 24-72 | MTT |

| T-47D | ER-positive | Not specified | Not specified | Not specified |

| BT-474 | HER2-positive | Not specified | Not specified | Not specified |

| SKBR3 | HER2-positive | Not specified | Not specified | Not specified |

| ZR-75-1 | ER-positive | Not specified | Not specified | Not specified |

Note: IC50 values can vary depending on the specific experimental conditions.[8][9]

Table 2: Effects of this compound on Apoptosis and Cell Cycle in Breast Cancer Cells

| Cell Line | Concentration (µM) | Treatment Time (h) | Effect |

| MDA-MB-231 | 5 and 10 | 48 | Increased apoptosis (Annexin V/PI staining) |

| CAL-120 | 5 and 10 | 48 | Increased apoptosis (Annexin V/PI staining) |

| MCF-7 | 10 | 8 - 72 | G1 and S phase arrest; increased sub-G1 population |

| MDA-MB-231 | 10 and 20 | Not specified | ~30% reduction in colony formation |

| BT-474 | 10 | 24-48 | 16-fold increase in caspase-8 and 8-fold increase in caspase-9 activity |

| SKBR3 | 10 | 24-48 | 3- to 5-fold increase in caspase-8 and -9 activity |

| T47D | 10 | 24-48 | 3- to 5-fold increase in caspase-8 and -9 activity |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.[11][12]

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Analysis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in this compound-treated breast cancer cells using flow cytometry.[13]

Materials:

-

Breast cancer cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protein Expression Analysis (Western Blotting)

This protocol is for detecting the expression levels of FOXM1 and other target proteins in response to this compound treatment.[14][15][16]

Materials:

-

Breast cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-FOXM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound selectively targets breast cancer cells through inhibition of forkhead box M1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses triple-negative breast cancer through downregulating c-FLIP/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2.10. MTT Assay [bio-protocol.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Flow cytometric analysis of apoptosis with annexin V/PI double staining [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. The cell-penetrating FOXM1 N-terminus (M1-138) demonstrates potent inhibitory effects on cancer cells by targeting FOXM1 and FOXM1-interacting factor SMAD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FoxM1 Antibody | Cell Signaling Technology [cellsignal.com]

Thiostrepton's Role in Inducing Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiostrepton, a natural thiopeptide antibiotic, has garnered significant attention for its potent anti-cancer properties. Emerging evidence indicates that a key mechanism underlying its therapeutic efficacy is the induction of endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound instigates ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent cellular outcomes. We will delve into the multifaceted interplay between this compound's known inhibitory actions—on the proteasome and the transcription factor FOXM1—and the generation of reactive oxygen species (ROS), all of which converge to disrupt ER homeostasis. This guide will present quantitative data, detailed experimental protocols, and visual signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Endoplasmic Reticulum and Stress Response

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the protein load.

-

Upregulating the expression of ER chaperones to enhance protein folding.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

However, if ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. The UPR is orchestrated by three main sensor proteins located on the ER membrane:

-

PERK (PKR-like ER kinase)

-

IRE1α (Inositol-requiring enzyme 1α)

-

ATF6 (Activating transcription factor 6)

This compound's Multifaceted Mechanism of ER Stress Induction

This compound induces ER stress through a combination of interconnected mechanisms, primarily revolving around proteasome inhibition, suppression of the FOXM1 transcription factor, and the generation of reactive oxygen species (ROS).

Proteasome Inhibition and Proteotoxicity